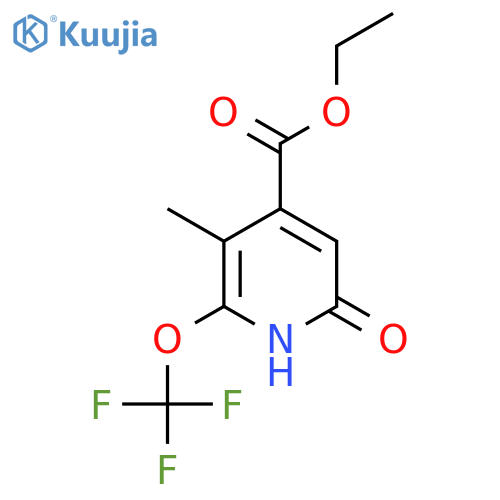Cas no 1806734-00-8 (Ethyl 6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine-4-carboxylate)

1806734-00-8 structure
商品名:Ethyl 6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine-4-carboxylate
CAS番号:1806734-00-8
MF:C10H10F3NO4
メガワット:265.185913562775
CID:4830831
Ethyl 6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine-4-carboxylate
-
- インチ: 1S/C10H10F3NO4/c1-3-17-9(16)6-4-7(15)14-8(5(6)2)18-10(11,12)13/h4H,3H2,1-2H3,(H,14,15)
- InChIKey: VGGABZMCUPVMFM-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=C(C)C(C(=O)OCC)=CC(N1)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 437
- トポロジー分子極性表面積: 64.599
- 疎水性パラメータ計算基準値(XlogP): 1.5
Ethyl 6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029097123-1g |
Ethyl 6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine-4-carboxylate |
1806734-00-8 | 97% | 1g |
$1,519.80 | 2022-03-31 |
Ethyl 6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine-4-carboxylate 関連文献
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
1806734-00-8 (Ethyl 6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine-4-carboxylate) 関連製品
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
